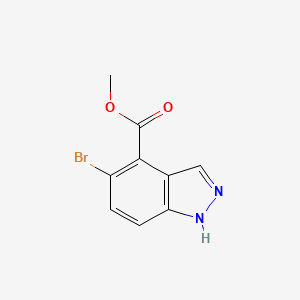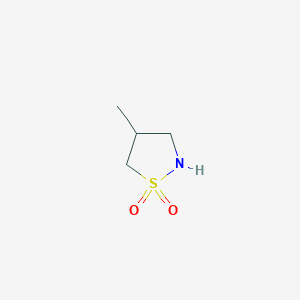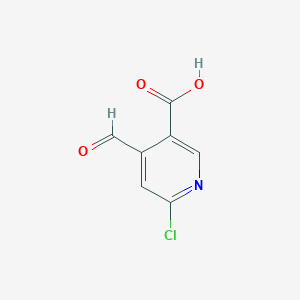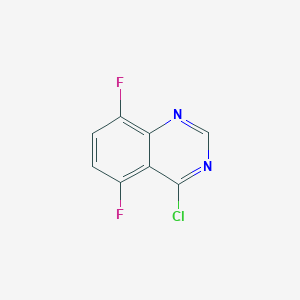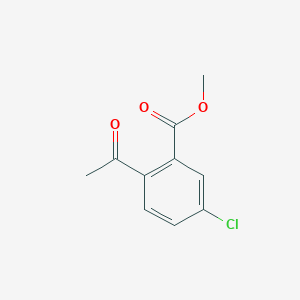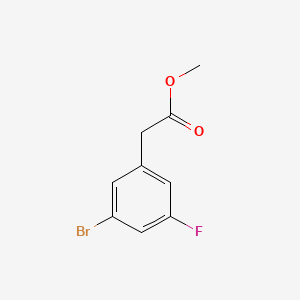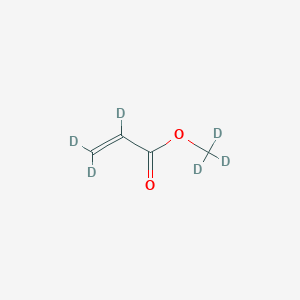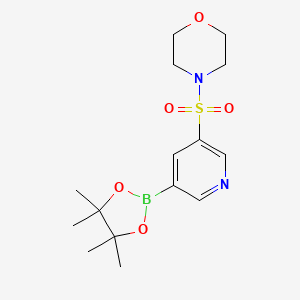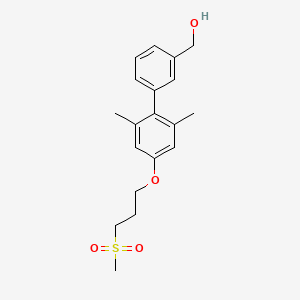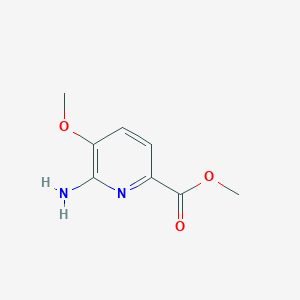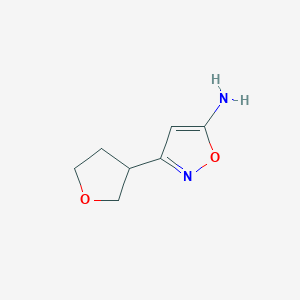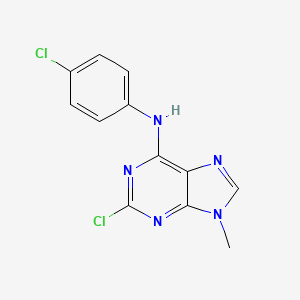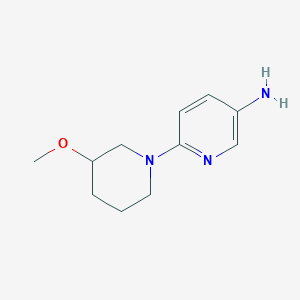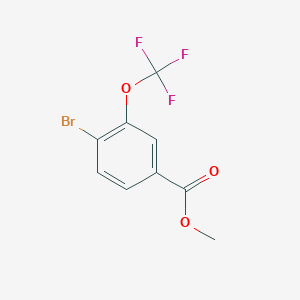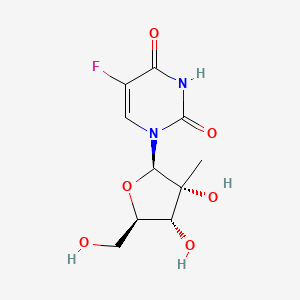
2'-C-methyl-5-fluorouridine
Descripción general
Descripción
2’-C-methyl-5-fluorouridine is a purine nucleoside analogue . It has broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .
Molecular Structure Analysis
The molecular structure of 2’-C-methyl-5-fluorouridine consists of a pyrimidine base attached to a sugar . The molecular weight is 276.22 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving 2’-C-methyl-5-fluorouridine are not detailed in the search results, it’s known that fluorinated compounds like this one can be involved in a variety of chemical reactions. For instance, they can be incorporated into RNA and DNA, inhibiting their normal function .Physical And Chemical Properties Analysis
The physical and chemical properties of 2’-C-methyl-5-fluorouridine include a molecular weight of 276.22 g/mol and a complex molecular structure . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 7 .Aplicaciones Científicas De Investigación
Nuclear Organization and Dynamics in Neurons
A study used 5'-fluorouridine incorporation into nascent RNA to analyze nuclear organization and dynamics of transcription sites in rat trigeminal ganglia neurons. This research provided insights into the nuclear domains containing actively transcribing genes in these neurons, contributing to our understanding of gene expression organization in mammalian neurons (Casafont et al., 2006).
Ribonucleic Acid Maturation Inhibition
Another study revealed that 5-fluorouridine is a potent inhibitor of ribosomal RNA maturation in Novikoff hepatoma cells, highlighting its role in affecting the production of mature ribosomal RNA molecules and indicating its potential for research in RNA biology and cancer (Wilkinson & Pitot, 1973).
Metabolism Monitoring Using NMR
Research on the metabolism of 5-fluorouracil, 5-fluorouridine, and related compounds in tumors and the liver utilized 19F NMR. This study demonstrated the potential of NMR techniques in tracing the metabolic fate of these drugs, offering a non-invasive method to monitor drug metabolism in vivo (Stevens et al., 1984).
Enzymatic Conversion and Antineoplastic Activity
Research on 5'-Deoxy-5-fluorouridine explored its enzymatic conversion and antineoplastic activity. This work contributed to understanding how the compound is metabolized in cells and its potential as an antineoplastic agent (Armstrong & Diasio, 1980).
Nucleoside Hydrolase in Drug Production
A study identified a novel enzyme, 2′-O-methyluridine hydrolase, that could be engineered to produce 2′-O-methylated nucleosides used in nucleic acid-based drugs. This enzyme was also found to convert 5-fluorouridine into 5-fluorouracil, suggesting its potential use in cancer therapy (Aučynaitė et al., 2018).
Inhibition of DNA Methyltransferase
Research assessing the plasma concentrations of 5-fluoro-2′-deoxycytidine and its metabolites in patients demonstrated its role in inhibiting DNA methyltransferase, an important aspect in cancer chemotherapy (Beumer et al., 2008).
Nanoparticles for Gastric Cancer Therapy
A study explored the use of nanoparticles encapsulating 5-fluorouridine and other compounds to enhance the sensitivity of gastric cancer cells to chemical therapeutics. This research provides a novel approach in cancer treatment by combining epigenetic and chemotherapeutic drugs (Wu et al., 2015).
Transfer RNA Methylation and Modification
Research on the effects of 5-fluorouracil on transfer RNA (tRNA) methylation and modification in mice provided insights into its potential mechanism of action in the antineoplastic properties of the drug (Tseng et al., 1978).
Direcciones Futuras
Fluorinated compounds like 2’-C-methyl-5-fluorouridine have generated substantial interest in the realm of cancer research due to their impressive performance against various types of cancer cells . They are considered promising therapeutic options, and their antitumor activity has been rigorously tested and documented .
Propiedades
IUPAC Name |
1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O6/c1-10(18)6(15)5(3-14)19-8(10)13-2-4(11)7(16)12-9(13)17/h2,5-6,8,14-15,18H,3H2,1H3,(H,12,16,17)/t5-,6-,8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGOHYAJPJNPOC-LTNPLRIYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201305562 | |
| Record name | Uridine, 5-fluoro-2′-C-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201305562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-C-methyl-5-fluorouridine | |
CAS RN |
23643-38-1 | |
| Record name | Uridine, 5-fluoro-2′-C-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23643-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uridine, 5-fluoro-2′-C-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201305562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



